Diethyl 2-methylglutarate
Overview
Description
Diethyl 2-methylglutarate is a chemical compound that is related to various research areas, including the synthesis of pharmaceuticals and the study of molecular structures and their properties. Although the provided papers do not directly discuss diethyl 2-methylglutarate, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand diethyl 2-methylglutarate.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that are designed to introduce specific functional groups or structural features. For instance, the synthesis of 2-(N,N-diethylamino)-2-phenylglutarimide derivatives involves modifications to the phenyl group to study structure-activity relationships in antiepileptic drugs . Similarly, the synthesis of diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates through a one-pot three-component condensation reaction highlights a method that could potentially be adapted for the synthesis of diethyl 2-methylglutarate .
Molecular Structure Analysis
The molecular structure of compounds closely related to diethyl 2-methylglutarate is crucial for their function and interaction with biological targets. For example, the crystal structures of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates show how hydrogen bonding and regioisomerism affect their supramolecular architecture . This information is valuable for understanding how diethyl 2-methylglutarate might interact with other molecules and form crystal structures.
Chemical Reactions Analysis
The reactivity of compounds similar to diethyl 2-methylglutarate is influenced by their functional groups and molecular geometry. The isomerization of N-aryl substituted diethyl 3-aminoglutaconates demonstrates how the presence of a double bond allows for isomeric forms that can interchange under certain conditions . This knowledge can be applied to predict the chemical behavior of diethyl 2-methylglutarate under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are determined by their molecular structure and composition. The synthesis of 2-methyl-(1Z,3E)-butadiene-1,3,4-tricarboxylic acid, a compound related to diethyl 2-methylglutarate, reveals how steric hindrance affects its ability to assume certain structures, which in turn influences its physical properties . Additionally, the study of the crystal and molecular structure of diethyl ether of 2-[(phenyl-(phenyl-o-carboranyl)-methyl]malonic acid provides insights into the relationship between structure and cytotoxic activity, which could be relevant for understanding the properties of diethyl 2-methylglutarate .
Scientific Research Applications
Radiation-Induced Radicals Studies
Diethyl 2-methylglutarate and its derivatives have been the subject of radiation chemistry studies. An EPR study on gamma radiation-induced radicals of 2-methylglutaric acid (a derivative of Diethyl 2-methylglutarate) was conducted, revealing the formation of specific radicals and assessing their stability at room temperature. This research provides insights into the behavior of this substance under gamma radiation, potentially informing its handling and storage in scientific contexts (Dicle, 2015).
Environmental Monitoring
Research involving Diethyl 2-methylglutarate extends into environmental studies. One such study systematically surveyed the presence of 1300 substances, including Diethyl 2-methylglutarate, in surface water samples from Tianjin, North China. This comprehensive approach aimed to understand the extent of environmental pollution by organic micro-pollutants, highlighting the broader ecological implications of this substance and similar chemicals (Kong et al., 2015).
Anticorrosion Properties
The chemical properties of Diethyl 2-methylglutarate-related compounds have been leveraged in material sciences as well. Studies have synthesized derivatives like diethyl (phenylamino) methyl) phosphonate and assessed their efficacy as corrosion inhibitors. This research is crucial for industries that require materials with longevity and resistance to corrosive environments. The studies provide valuable insights into the effectiveness of these compounds in protecting metallic surfaces against corrosion, potentially leading to more durable and longer-lasting materials (Moumeni et al., 2020).
properties
IUPAC Name |
diethyl 2-methylpentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-13-9(11)7-6-8(3)10(12)14-5-2/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSCLYKFOFTZGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300218 | |
Record name | 1,5-Diethyl 2-methylpentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-methylglutarate | |
CAS RN |
18545-83-0 | |
Record name | 1,5-Diethyl 2-methylpentanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18545-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 2-methylglutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018545830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18545-83-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Diethyl 2-methylpentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-methylglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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